molecular formula C14H20FN3 B13655948 3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13655948
M. Wt: 249.33 g/mol
InChI Key: ANRZAFYJVFOKLF-UHFFFAOYSA-N
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Description

3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluoropyridine moiety and a diazaspiro structure makes this compound interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 4-fluoropyridine with a suitable diazaspiro precursor. One common method includes the nucleophilic substitution reaction where 4-fluoropyridine is reacted with a diazaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The diazaspiro structure may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a fluoropyridine moiety and a diazaspiro structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20FN3

Molecular Weight

249.33 g/mol

IUPAC Name

3-(4-fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20FN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

ANRZAFYJVFOKLF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=CC(=C3)F

Origin of Product

United States

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